(S,R,S)-AHPC-C8-NH2(二盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

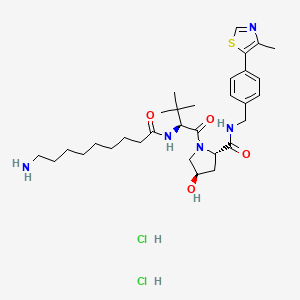

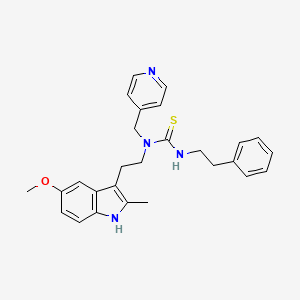

(S,R,S)-AHPC dihydrochloride, also known as VH032-NH2 dihydrochloride, is a VHL ligand used in the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs (e.g., GMB-475). GMB-475 induces the degradation of BCR-ABL1 with an IC 50 of 1.11 μM in Ba/F3 cells .

Chemical Reactions Analysis

(S,R,S)-AHPC dihydrochloride can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs (e.g., GMB-475). GMB-475 induces the degradation of BCR-ABL1 with an IC 50 of 1.11 μM in Ba/F3 cells .科学研究应用

催化剂合成和表征

- 使用 AHCP 合成 Pt/C 催化剂:六氯合铂酸铵(AHCP,(NH4)2PtCl6)用于合成 Pt/C 催化剂,该催化剂可能适用于燃料电池。该研究使用高分辨率透射电子显微镜(HRTEM)来表征从碳载体上的 AHCP 获得的 Pt 粒子的尺寸和分布。这项研究表明 AHCP 在催化剂合成中的作用,因为它在室温下具有较低的分解温度和较高的水溶性 (Verde 等,2005)。

材料科学和薄膜应用

- 有机太阳能电池中的七钼酸铵薄膜:七钼酸铵(AHM)及其衍生物被研究作为有机太阳能电池中的空穴传输层(HTL)。发现基于 AHM 的 HTL 优于具有深 HOMO 能级活性材料的器件的常见替代品,表明其在提高太阳能电池效率方面的潜力 (Qiu 等,2014)。

生物化学和微生物学

- 结核分枝杆菌 AhpC 机制:一项关于结核分枝杆菌烷基氢过氧化物酶 C (AhpC) 的研究揭示了其独特的催化机制,其中活性位点的三个半胱氨酸残基对其抗氧化活性至关重要。这一见解有助于理解异烟肼耐药结核分枝杆菌菌株中的生化途径和耐药机制 (Chauhan 和 Mande,2002)。

- AhpC 在细胞铁代谢中的作用:对大肠杆菌烷基氢过氧化物还原酶亚基 C (AhpC) 的研究证明了其在细胞铁代谢中的额外作用,影响肠菌素的合成,肠菌素是在缺铁条件下运输三价铁的铁载体 (Ma 和 Payne,2012)。

材料合成和性质

- 聚合物前驱体的硅基陶瓷:一种名为 AHPCS 的超支化聚碳硅烷被制备为杂化材料的来源以及具有独特微观结构和性质的无机固体的先驱。该研究重点介绍了 AHPCS 在生产碳化硅 (SiC) 和其他陶瓷中的作用,这些陶瓷在复合材料和微电子学中具有潜在应用 (Interrante 等,2002)。

作用机制

Target of Action

The primary target of (S,R,S)-AHPC-C8-NH2 (dihydrochloride), also known as VH032-NH2 dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin ligase complex, which plays a crucial role in cellular processes such as protein degradation, cell cycle regulation, and hypoxia sensing .

Mode of Action

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) acts as a ligand for the VHL protein, facilitating its recruitment . This compound can be connected to a ligand for a target protein (e.g., BCR-ABL1) via a linker to form Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by (S,R,S)-AHPC-C8-NH2 (dihydrochloride) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including misfolded proteins and proteins that need to be removed for regular cellular functions . By recruiting the VHL protein to target proteins, (S,R,S)-AHPC-C8-NH2 (dihydrochloride) facilitates the ubiquitination and degradation of these proteins .

Result of Action

The result of the action of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) is the degradation of its target proteins . For example, when connected to a ligand for BCR-ABL1, it forms a PROTAC that induces the degradation of BCR-ABL1 . This can have various molecular and cellular effects depending on the function of the target protein.

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H/t24-,25+,28-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLHRVOQDCWDGC-OXLNOHKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)

![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)

![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)

![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)

![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)

![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)